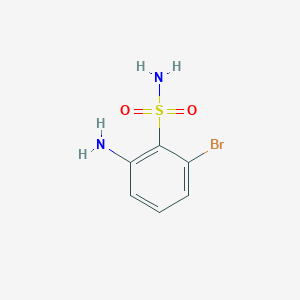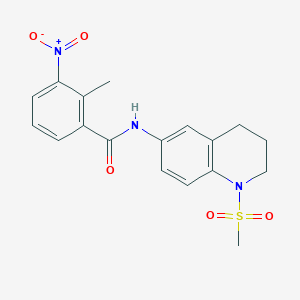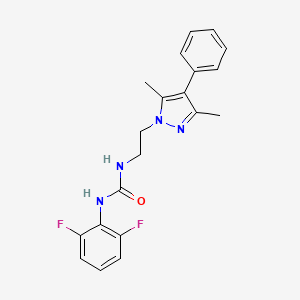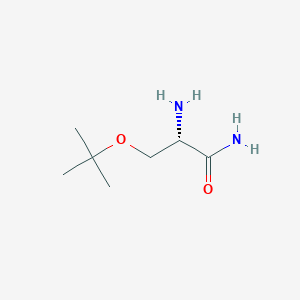
5-(4-(2-氯苯甲酰基)哌嗪-1-基)-2-苯基恶唑-4-腈
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “5-(4-(2-Chlorobenzoyl)piperazin-1-yl)-2-phenyloxazole-4-carbonitrile” is a complex organic molecule that contains several functional groups. These include a piperazine ring, a phenyl group, an oxazole ring, and a nitrile group. The presence of these functional groups suggests that this compound could have interesting chemical and biological properties .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the piperazine ring could be formed through a reaction involving a diamine . The oxazole ring could be formed through a cyclization reaction . The nitrile group could be introduced through a substitution reaction .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several functional groups and rings. The piperazine ring is a six-membered ring with two nitrogen atoms. The oxazole ring is a five-membered ring containing an oxygen atom and a nitrogen atom. The phenyl group is a six-membered carbon ring, and the nitrile group consists of a carbon triple-bonded to a nitrogen .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would depend on the functional groups present. For example, the piperazine ring could undergo reactions typical of amines, such as acid-base reactions. The oxazole ring could undergo reactions at the nitrogen or oxygen atoms. The nitrile group could undergo reactions such as hydrolysis to form a carboxylic acid .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its structure. For example, the presence of polar functional groups like the nitrile group could make this compound soluble in polar solvents. The presence of the aromatic phenyl group could contribute to its stability .科学研究应用
化学合成和生物活性
由于哌嗪衍生物具有重要的生物活性,因此研究界对它们的合成和生物学评价表现出兴趣。例如,Bektaş 等人(2007)合成了具有抗菌活性的新型 1,2,4-三唑衍生物,突出了哌嗪化合物在开发新的抗菌剂中的潜力 (Bektaş 等人,2007)。类似地,Tietze 等人(2006)专注于合成氟乙氧基取代衍生物作为多巴胺亚型-4 受体的选择性配体,表明哌嗪衍生物在神经学研究中的效用 (Tietze 等人,2006)。
抗菌和抗结核潜力
含有哌嗪和恶唑部分的化合物,例如 Temiz-Arpacı 等人(2005)和 Foks 等人(2004)研究的化合物,已经过抗菌和结核抑制作用评价,表明此类化合物在解决传染病方面的潜力 (Temiz-Arpacı 等人,2005); (Foks 等人,2004)。
神经系统疾病的潜力
哌嗪衍生物也因其对神经系统疾病的药理作用而受到探索。Kossakowski 等人(2008)合成了对血清素受体有显着亲和力的化合物,表明哌嗪衍生物在开发精神疾病治疗方法方面具有相关性 (Kossakowski 等人,2008)。
抗癌特性
Khanam 等人(2018)对哌嗪与 2-氮杂环丁酮衍生物的研究表明,它们通过氧化应激诱导的细胞凋亡对人宫颈癌 HeLa 细胞表现出抗癌活性,为癌症治疗研究指出了一个有希望的方向 (Khanam 等人,2018)。
作用机制
安全和危害
The safety and hazards associated with this compound would depend on its structure and properties. For example, if this compound is a drug, it could have side effects or toxicities that need to be considered. It’s also important to handle this compound safely in the lab, as it could be harmful if ingested or inhaled, or if it comes into contact with the skin .
未来方向
The future research directions for this compound could involve further studying its properties and potential applications. For example, if this compound shows promising biological activity, it could be further optimized and tested as a potential drug. Additionally, new synthetic routes to this compound could be explored .
属性
IUPAC Name |
5-[4-(2-chlorobenzoyl)piperazin-1-yl]-2-phenyl-1,3-oxazole-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClN4O2/c22-17-9-5-4-8-16(17)20(27)25-10-12-26(13-11-25)21-18(14-23)24-19(28-21)15-6-2-1-3-7-15/h1-9H,10-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZLTVCDYOGHPRN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=C(N=C(O2)C3=CC=CC=C3)C#N)C(=O)C4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-(2,3-dihydrobenzofuran-5-yl)-2-(dimethylamino)ethyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2896036.png)

![(2E,NZ)-N-(6-ethoxy-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3-(thiophen-2-yl)acrylamide](/img/structure/B2896039.png)

![methyl 3-[5-cyano-2,4-dioxo-3,4-dihydro-1(2H)-pyrimidinyl]-2-thiophenecarboxylate](/img/structure/B2896041.png)
![7-Tert-butyl-9-hydroxy-2-(4-methoxyphenyl)-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione](/img/structure/B2896042.png)




![N-(4-{3-[(9H-fluoren-9-ylideneamino)oxy]-2-hydroxypropoxy}phenyl)acetamide](/img/structure/B2896053.png)
![2-Methoxy-6-{[(3-methyl-2-pyridinyl)amino]methyl}benzenol](/img/structure/B2896055.png)

